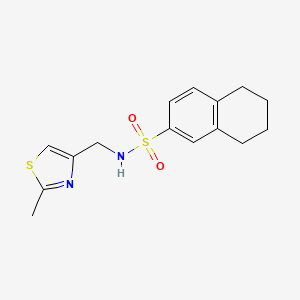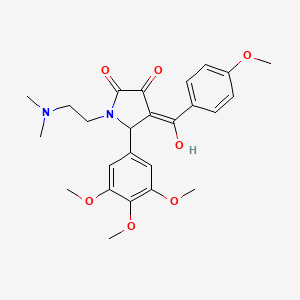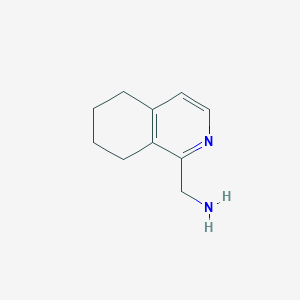
(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine” is a derivative of isoquinoline. It has a molecular formula of C10H14N2 and a molecular weight of 162.23 .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has been described in the literature . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of “(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine” consists of a tetrahydroisoquinoline ring attached to a methanamine group .Physical And Chemical Properties Analysis
“(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine” has a density of 1.0±0.1 g/cm3, a boiling point of 219.9±9.0 °C at 760 mmHg, and a flash point of 100.0±0.0 °C . It has a molar refractivity of 41.1±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 129.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Design and Synthesis of Antimicrobial Agents : A study by Thomas, Adhikari, and Shetty (2010) focused on synthesizing a new series of quinoline derivatives carrying the 1,2,3-triazole moiety, showing moderate to very good antibacterial and antifungal activities. These derivatives were synthesized starting from 4-methoxyaniline, indicating a potential application in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Development of Catalytic Agents : Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and its N-heterocyclic ruthenium(II) complexes, which showed excellent conversions in transfer hydrogenation reactions. This suggests the compound's utility in catalyzing chemical reactions with high efficiency (Karabuğa et al., 2015).
Medicinal Chemistry and Drug Design
Anticancer Research : Redda, Gangapuram, and Ardley (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines with modifications on the phenyl ring, introducing groups with various electronic, steric, and lipophilic properties to explore their potential as anticancer agents. The study highlighted the biologically active nature of tetrahydroisoquinoline derivatives in pharmacology, especially concerning antitumor activities (Redda, Gangapuram, & Ardley, 2010).
Neuroprotective Effects : Kotake et al. (2005) researched the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline (a compound related to tetrahydroisoquinolines) on cultured rat mesencephalic neurons against various neurotoxins. The study found that this compound exerted a protective action, particularly in dopaminergic neurons, suggesting its potential use in developing treatments for neurological disorders like Parkinson's disease (Kotake et al., 2005).
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-1-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h5-6H,1-4,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDWMQHBMJGFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

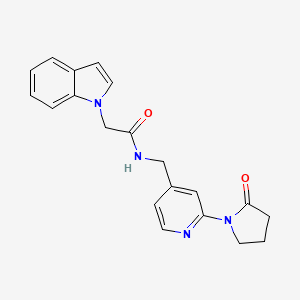
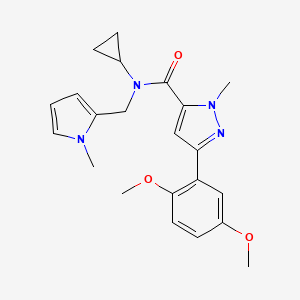
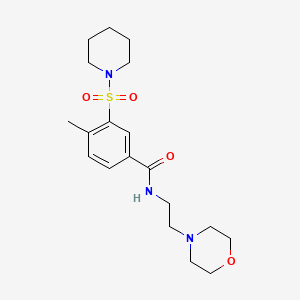
![3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2593497.png)
![N-cycloheptyl-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2593498.png)
![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2593501.png)
![1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2593502.png)
![5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide](/img/structure/B2593503.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2593504.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2593507.png)
![N-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2593509.png)

